Hydroxy-PEG24-t-butyl ester
Overview
Description
Hydroxy-PEG24-t-butyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a t-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Hydroxy-PEG24-t-butyl ester, also known as Ho-peg(24)-co-tbu, is a versatile building block . It is primarily used to modify surfaces, small molecules, or biomolecules . The primary targets of this compound are therefore the molecules or surfaces that it is intended to modify.
Mode of Action
The compound contains a hydroxyl group and a t-butyl ester . The hydroxyl group can be functionalized with various reactive groups, allowing it to directly modify its targets . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This exposes the terminal propionic acid, which can then be activated as the NHS or TFP ester or directly coupled to an amine using a suitable carbodiimide .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the modification of surfaces, small molecules, or biomolecules . This can lead to changes in the properties of these targets, such as increased solubility or altered reactivity .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Additionally, the compound’s solubility and stability may be affected by the presence of different solvents or temperatures .
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG24-t-butyl ester plays a significant role in biochemical reactions due to its unique structure. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the t-butyl protected carboxyl group can be deprotected under acidic conditions . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating PEGylation reactions. PEGylation enhances the stability and solubility of proteins and peptides, reducing immunogenicity and extending their half-life in biological systems .
Cellular Effects
This compound influences various cellular processes by modifying the properties of biomolecules it interacts with. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the stability and solubility of proteins and peptides . This compound has been shown to enhance the delivery of therapeutic agents to target cells, improving their efficacy and reducing side effects .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its hydroxyl group. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule . The t-butyl ester group can be deprotected to expose a carboxyl group, which can then be activated for further coupling reactions . These modifications can result in changes in gene expression and protein function, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C and can be stored for extended periods without significant degradation . Its long-term effects on cellular function may vary depending on the specific experimental conditions and the duration of exposure . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the delivery and efficacy of therapeutic agents without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including changes in cellular metabolism and gene expression . Threshold effects have been observed in studies, indicating that the compound’s impact on biological systems is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization in biological systems . The compound can affect metabolic flux and metabolite levels by modifying the properties of proteins and peptides it interacts with . These interactions can influence the overall metabolic state of cells and tissues, leading to changes in cellular function and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media, facilitating its movement within biological systems . The compound’s localization and accumulation can be affected by its interactions with specific biomolecules, influencing its overall efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG24-t-butyl ester typically involves the reaction of a PEG chain with a t-butyl ester and a hydroxyl groupThe reaction is usually carried out in an organic solvent, and the product is purified through techniques such as column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG24-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Hydroxy-PEG24-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the formulation of coatings, adhesives, and other materials requiring enhanced solubility and stability .
Comparison with Similar Compounds
- Methoxypolyethylene glycol amine
- Amino-dPEG®4-OH
- BocNH-PEG4-acid
- Triethylene glycol monomethyl ether
- Polyethylene glycol methyl ether
Comparison: Hydroxy-PEG24-t-butyl ester is unique due to its specific combination of a hydroxyl group and a t-butyl ester, which provides versatility in chemical modifications. Compared to similar compounds, it offers a longer PEG chain, enhancing solubility and stability in aqueous media. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H110O27/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h56H,4-53H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMILISGQCISYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H110O27 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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